Home > Products > Screening Compounds P133244 > 3-fluoro-4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide
3-fluoro-4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide - 2097924-61-1

3-fluoro-4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide

Catalog Number: EVT-3004944
CAS Number: 2097924-61-1
Molecular Formula: C17H19FN2O2S
Molecular Weight: 334.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Potential Role in Scientific Research: This compound, based on its structure and similar compounds found in the abstracts, could potentially be investigated for its activity as:
    • G-protein coupled receptor (GPCR) ligand: The pyrrolidine and thiophene moieties are common in GPCR ligands. [, ]
    • Kinase inhibitor: The benzamide core is a recognized scaffold for kinase inhibitors. [, , , ]
    • Antimicrobial agent: Several benzamide derivatives have exhibited antimicrobial activity. [, , ]
Synthesis Analysis
  • Amide coupling: Reacting a substituted benzoyl chloride with a substituted pyrrolidine. [, , ]
  • Reductive amination: Coupling a substituted benzaldehyde with a substituted pyrrolidine followed by reduction. []
Mechanism of Action
  • Competitive inhibition: Binding to the active site of an enzyme, like a kinase or a GPCR, preventing substrate binding. [, , ]
  • Allosteric modulation: Binding to a site other than the active site, altering the enzyme's conformation and activity. []
Applications
  • Drug development: If the compound shows promising activity against a specific target, it could be further developed into a drug candidate. [, , , , ]
  • Chemical probe: Used as a tool to study biological pathways and processes. []

(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169)

    Compound Description: BMS-986169 is a novel, intravenous glutamate N-methyl-d-aspartate 2B receptor (GluN2B) negative allosteric modulator (NAM) being investigated for treatment-resistant depression (TRD). It exhibits high binding affinity for the GluN2B subunit allosteric modulatory site and selectively inhibits GluN2B receptor function. Preclinical studies show promising antidepressant-like effects with minimal side effects compared to ketamine. []

    Relevance: Both BMS-986169 and 3-fluoro-4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide share a core structure containing a substituted pyrrolidine ring. This ring acts as a scaffold for further substitutions that confer specific biological activity. Although the specific substitutions and their positions differ, the shared pyrrolidine moiety suggests potential similarities in their physicochemical properties and potential interactions with biological targets. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

    Compound Description: Hu7691 is a potent and selective Akt inhibitor. It shows a 24-fold selectivity between Akt1 and Akt2, mitigating the cutaneous toxicity associated with Akt2 inhibition. Hu7691 demonstrates promising anticancer activity and a favorable safety profile, leading to its approval as an Investigational New Drug (IND) by the National Medical Products Administration (NMPA). []

    Relevance: Hu7691 and 3-fluoro-4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide are both benzamide derivatives, indicating they belong to the same broad chemical class. This structural similarity suggests potential overlap in their physicochemical properties and potential for biological activity, despite differences in their specific substitutions and target profiles. []

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523, 38p)

    Compound Description: ZENECA ZD3523 (38p) is a potent and orally active leukotriene receptor antagonist. It exhibits high affinity for the LTD4 receptor and effectively inhibits LTE4-induced bronchoconstriction in guinea pigs. The R enantiomer of the compound shows modestly higher potency compared to the S enantiomer. []

    Relevance: ZENECA ZD3523 (38p) and 3-fluoro-4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide both belong to the benzamide class of compounds. This shared structural motif suggests they might exhibit similar physicochemical properties and potential for biological activity, although their specific substitutions and pharmacological profiles differ. []

cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide (YM-09151-2, 55)

    Compound Description: YM-09151-2 (55) is a potent neuroleptic agent. It displays significant antistereotypic activity in rats, with a much higher potency compared to haloperidol and metoclopramide. Importantly, it shows a favorable ratio of antistereotypic activity to cataleptogenicity, indicating a lower risk of extrapyramidal side effects. []

    Relevance: YM-09151-2 (55) shares a structural resemblance with 3-fluoro-4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide, both featuring a substituted benzamide core and a pyrrolidine ring system. This structural similarity, despite variations in specific substituents, suggests potential commonalities in their pharmacophoric features and interactions with biological targets. []

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

    Compound Description: PF-06747775 is a potent and irreversible inhibitor of mutant epidermal growth factor receptor (EGFR), specifically targeting oncogenic EGFR mutants frequently observed in non-small cell lung cancer (NSCLC). It exhibits high selectivity over wild-type EGFR and displays favorable ADME properties, making it a promising candidate for clinical development in NSCLC. []

    Relevance: Both PF-06747775 and 3-fluoro-4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide contain a substituted pyrrolidine ring within their structures. This shared motif, although with different substitution patterns and surrounding chemical environments, suggests potential similarities in their conformational flexibility and ability to interact with specific binding pockets in target proteins. []

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

    Compound Description: Compound 20 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme involved in the regulation of cyclic nucleotide signaling in the brain. It demonstrates efficacy in preclinical models of cognitive impairment, suggesting its potential as a therapeutic agent for neuropsychiatric and neurodegenerative disorders. []

    Relevance: Although structurally distinct from 3-fluoro-4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide, both compounds are designed to target specific enzymes involved in signal transduction pathways. This shared focus on modulating enzymatic activity highlights the importance of understanding structure-activity relationships in drug discovery and the potential for developing targeted therapies for various diseases. []

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

    Compound Description: APD791 is a highly selective 5-HT2A receptor inverse agonist. It displays potent inhibition of serotonin-amplified platelet aggregation and vasoconstriction, indicating its potential for treating arterial thrombosis. Its favorable pharmacokinetic properties and safety profile led to its advancement into clinical development. []

    Relevance: APD791 and 3-fluoro-4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide share a common benzamide core structure. Despite differences in their specific substitutions and target receptors, this similarity suggests they could exhibit comparable physicochemical properties and pharmacological profiles. []

6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4H-3-thia-4,9-diaza-benzo[f]azulene (FMPD)

    Compound Description: FMPD is a potential novel antipsychotic drug. It exhibits high affinity for dopamine D2, 5-HT2A, and 5-HT6 receptors, but with a lower affinity for histamine H1 and 5-HT2C receptors compared to olanzapine. Preclinical studies suggest it may have efficacy in treating schizophrenia and bipolar mania with a lower risk of certain side effects. []

    Relevance: Although FMPD and 3-fluoro-4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide belong to different chemical classes, both are designed to target neurotransmitter receptors. This highlights the significance of understanding receptor pharmacology and the potential of modulating neurotransmission as a therapeutic strategy for neurological and psychiatric disorders. []

Properties

CAS Number

2097924-61-1

Product Name

3-fluoro-4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide

IUPAC Name

3-fluoro-4-methoxy-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]benzamide

Molecular Formula

C17H19FN2O2S

Molecular Weight

334.41

InChI

InChI=1S/C17H19FN2O2S/c1-22-16-3-2-13(8-15(16)18)17(21)19-14-4-6-20(10-14)9-12-5-7-23-11-12/h2-3,5,7-8,11,14H,4,6,9-10H2,1H3,(H,19,21)

InChI Key

RGEXPQVHWOQSKE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCN(C2)CC3=CSC=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.